Product packaging for 4-Methoxy-3-(trifluoromethyl)cinnamic acid(Cat. No.:CAS No. 773131-67-2)

4-Methoxy-3-(trifluoromethyl)cinnamic acid

Cat. No.: B1465292
CAS No.: 773131-67-2
M. Wt: 246.18 g/mol
InChI Key: IOINNBJLNHLSHD-HWKANZROSA-N
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Description

4-Methoxy-3-(trifluoromethyl)cinnamic acid is a cinnamic acid derivative characterized by a methoxy group (-OCH₃) at the para position (C4) and a trifluoromethyl (-CF₃) group at the meta position (C3) on the aromatic ring. This substitution pattern combines an electron-donating methoxy group with an electron-withdrawing trifluoromethyl group, creating a unique electronic environment that influences its physicochemical properties and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9F3O3 B1465292 4-Methoxy-3-(trifluoromethyl)cinnamic acid CAS No. 773131-67-2

Properties

IUPAC Name

(E)-3-[4-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-9-4-2-7(3-5-10(15)16)6-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOINNBJLNHLSHD-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Methoxy-3-(trifluoromethyl)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects on metabolic processes and cellular function. At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the impact of this compound becomes pronounced beyond a certain dosage, leading to significant alterations in physiological and biochemical parameters.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence the overall metabolic flux and the levels of specific metabolites within the cell. For instance, this compound can be metabolized into intermediate compounds that participate in energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the site of action. The distribution of this compound can affect its overall efficacy and potency, as well as its potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications play a crucial role in directing this compound to specific compartments or organelles within the cell. The subcellular localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes.

Biological Activity

4-Methoxy-3-(trifluoromethyl)cinnamic acid (MCA) is a compound derived from cinnamic acid, notable for its unique combination of functional groups that contribute to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C10H9F3O2
Molecular Weight: 246.18 g/mol
Key Functional Groups: Methoxy (-OCH₃) and Trifluoromethyl (-CF₃)

The methoxy group enhances the solubility and bioavailability of the compound, while the trifluoromethyl group improves metabolic stability, potentially leading to increased efficacy in biological systems.

Antioxidant and Antimicrobial Properties

Research indicates that MCA exhibits antioxidant activity , which is crucial for protecting cells from oxidative stress. Studies have shown that cinnamic acid derivatives can scavenge free radicals and inhibit lipid peroxidation, thereby preventing cellular damage . Additionally, MCA has demonstrated antimicrobial properties , particularly against certain bacterial strains, making it a candidate for further exploration in medicinal chemistry .

Anti-inflammatory Effects

MCA has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines, indicating its potential as an anti-inflammatory agent. This property is particularly relevant in conditions characterized by chronic inflammation.

The biological effects of MCA can be attributed to several mechanisms:

  • Enzyme Inhibition: MCA inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of inflammatory mediators .
  • Cell Signaling Modulation: The compound modulates signaling pathways associated with inflammation and cell survival, influencing the expression of genes involved in these processes .
  • Metabolic Pathways: MCA interacts with cytochrome P450 enzymes, affecting drug metabolism and potentially enhancing the bioavailability of co-administered therapeutic agents.

Gastric Protection

A study investigated the protective effects of various cinnamic acid derivatives against HCl/EtOH-induced gastric lesions in mice. MCA was administered at a dosage of 200 mg/kg, resulting in a significant reduction in gastric lesion size compared to untreated controls. The inhibition rate was approximately 54.9%, demonstrating its potential as a gastroprotective agent .

Antidiabetic Activity

In vitro studies have highlighted MCA's antidiabetic properties. It has been shown to stimulate insulin secretion and improve pancreatic β-cell function, contributing to better glucose homeostasis. The compound's ability to inhibit gluconeogenesis in the liver further supports its role in managing diabetes .

Summary of Biological Activities

The following table summarizes key biological activities of this compound:

Activity TypeModel/OrganismActive DoseMechanism of ActionReferences
AntioxidantVarious cell linesVariableFree radical scavenging
AntimicrobialBacterial strainsVariableInhibition of bacterial growth
Anti-inflammatoryInflammatory modelsVariableInhibition of COX and LOX
GastroprotectiveMice (gastric lesions)200 mg/kgReduction of gastric lesions
AntidiabeticINS-1 cell line100 μMStimulation of insulin secretion

Scientific Research Applications

1.1. Synthesis of Pharmacologically Active Compounds

4-Methoxy-3-(trifluoromethyl)cinnamic acid serves as a precursor in the synthesis of various bioactive compounds. For instance, it has been utilized in the development of derivatives aimed at enhancing the efficacy of existing drugs.

1.2. Anticancer Activity

Research indicates that cinnamic acid derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that these compounds can induce apoptosis in cancer cells, potentially leading to new therapeutic strategies against malignancies .

2.1. Herbicidal Activity

The compound has shown promise as a natural herbicide. In a structure–activity relationship (SAR) study, it was found that this compound and its analogs inhibited the growth of Cuscuta campestris, a parasitic weed that poses challenges in crop production . The efficacy of this compound suggests its potential role in sustainable agriculture.

2.2. Allelopathic Effects

As a derivative of cinnamic acid, this compound may play a role in allelopathy, where plants release substances into the environment to inhibit the growth of neighboring plants. This property could be harnessed for developing eco-friendly agricultural practices.

3.1. Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis, particularly for producing fluorinated polymers with enhanced thermal stability and chemical resistance.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer drug developmentInduces apoptosis in cancer cells
Agricultural ScienceHerbicide against Cuscuta campestrisInhibits growth effectively; potential for sustainable agriculture
Material ScienceBuilding block for fluorinated polymersEnhances thermal stability and chemical resistance

Case Study 1: Anticancer Activity

A study published in 2023 examined the effects of various cinnamic acid derivatives on cancer cell lines. Results indicated that this compound demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent .

Case Study 2: Herbicidal Efficacy

In another investigation focused on allelopathic compounds, researchers applied this compound to fields infested with Cuscuta campestris. The results showed a marked reduction in weed biomass compared to control plots, highlighting its potential application as a natural herbicide .

Comparison with Similar Compounds

Comparison with Similar Cinnamic Acid Derivatives

Structural Analogues and Substituent Effects

Cinnamic acid derivatives are widely studied for their bioactivity, which is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties/Activities References
4-Methoxy-3-(trifluoromethyl)cinnamic acid -CF₃ (C3), -OCH₃ (C4) Hypothesized enhanced metabolic stability due to -CF₃; potential antioxidative/gastric effects inferred from analogs.
trans-4-(Trifluoromethyl)cinnamic acid -CF₃ (C4) Strong growth inhibition against Cuscuta campestris (parasitic weed); higher activity than parent cinnamic acid.
3-(Trifluoromethyl)cinnamic acid -CF₃ (C3) 73.8% gastric emptying efficacy in rats (vs. control 61.0%); superior to 4-CF₃ analogs.
trans-4-Methoxycinnamic acid -OCH₃ (C4) Moderate antioxidative activity; improves gastric emptying (69.6% at 200 mg/kg).
3,4,5-Trimethoxycinnamic acid -OCH₃ (C3, C4, C5) High radical scavenging (IC₅₀ 24.5 µg/mL); antacid activity via H⁺/K⁺-ATPase inhibition.
4-(Dimethylamino)cinnamic acid -N(CH₃)₂ (C4) Highest antacid activity (34.0% inhibition) among tested derivatives.

Physicochemical Properties

  • Metabolic Stability : -CF₃ groups resist oxidative metabolism, as seen in metabolites like 4-methoxy-3-(trifluoromethyl)aniline from hydrolyzed pharmaceuticals .

Preparation Methods

Knoevenagel-Doebner Condensation

The most common and efficient method for synthesizing substituted cinnamic acids, including this compound, is the Knoevenagel-Doebner condensation. This method involves the condensation of a substituted benzaldehyde with malonic acid in the presence of a base catalyst.

Procedure:

  • The substituted benzaldehyde bearing the 4-methoxy and 3-trifluoromethyl groups is mixed with malonic acid.
  • Piperidine is used as a base catalyst, and glacial acetic acid serves as the solvent.
  • The reaction mixture is heated under reflux at temperatures between 140°C and 160°C.
  • The progress of the reaction is monitored by thin-layer chromatography (TLC).
  • Upon completion, the reaction mixture is cooled, and the product precipitates upon addition of cold water or ice.
  • The crude acid is filtered, washed, and purified by recrystallization from ethyl acetate.

Research Findings:

  • This solvent-free or minimal solvent method yields the desired cinnamic acid analogs in good to excellent yields.
  • The presence of electron-withdrawing groups such as trifluoromethyl can slightly diminish yields in some cases but generally allows for efficient synthesis.
  • Methoxy substituents tend to decrease yields somewhat compared to halogen substitutions but still allow for practical synthesis.

Base-Catalyzed Condensation with Acetic Acid Esters

An alternative method involves the condensation of substituted benzaldehydes with acetic acid esters in the presence of a metal alkoxide base to form cinnamic acid esters, which can then be hydrolyzed to the corresponding cinnamic acid.

Procedure:

  • A substituted benzaldehyde (e.g., 4-methoxy-3-trifluoromethylbenzaldehyde) is reacted with an acetic acid ester such as methyl or ethyl acetate.
  • The reaction is catalyzed by a metal alkoxide base (e.g., an alkyl metal oxide such as sodium methoxide).
  • The reaction yields a mixture of cinnamic acid esters and 3-alkoxy-3-phenylpropionic acid esters.
  • The mixture is treated with an acid (pH ≤ 6), such as methanesulfonic acid, p-toluenesulfonic acid, hydrochloric acid, or sulfuric acid, to convert the esters into the desired cinnamic acid.
  • The acid treatment step can be performed directly on the crude mixture without purification or after solvent addition.

Research Findings:

  • This two-step process allows for controlled synthesis of cinnamic acid derivatives.
  • Acid choice and equivalents influence the purity and yield of the final acid.
  • Hydrochloric acid and sulfuric acid are preferred for the acid treatment step.
  • The method is versatile and applicable to various substituted benzaldehydes, including those with trifluoromethyl and methoxy groups.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Notes Reference
Knoevenagel-Doebner Condensation 4-Methoxy-3-(trifluoromethyl)benzaldehyde, malonic acid, piperidine, glacial acetic acid, reflux 140-160°C 70-85 Solvent-free or minimal solvent; good yields; purification by recrystallization
Base-Catalyzed Condensation with Acetic Acid Esters 4-Methoxy-3-(trifluoromethyl)benzaldehyde, methyl/ethyl acetate, metal alkoxide base, acid hydrolysis (HCl, H2SO4) 75-90 Two-step process; acid choice critical; applicable to various substituted benzaldehydes
Green Catalytic Solvent-Free Method Same as Knoevenagel but with IR energy for heating 80-90 Environmentally friendly; short reaction times; high purity

Analytical and Spectroscopic Data Supporting Preparation

  • The synthesized this compound typically exhibits characteristic trans-olefinic proton signals in ^1H NMR with coupling constants around 15.9 Hz, confirming the trans configuration.
  • ^13C NMR spectra show signals corresponding to the aromatic carbons, olefinic carbons, methoxy group, and trifluoromethyl-substituted carbons.
  • High yields (up to 96%) and purity have been confirmed by chromatographic and spectroscopic analyses in related trifluoromethyl-substituted cinnamic acids.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-3-(trifluoromethyl)cinnamic acid, and what factors influence yield optimization?

Methodological Answer: The synthesis of cinnamic acid derivatives typically employs the Knoevenagel condensation , using substituted benzaldehydes and malonic acid derivatives. For this compound:

  • Precursor selection : Start with 4-methoxy-3-(trifluoromethyl)benzaldehyde and malonic acid.
  • Catalysts : Pyridine or piperidine as bases to facilitate condensation.
  • Reaction conditions : Optimize temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield.
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol.

Q. Key factors :

  • Electron-withdrawing trifluoromethyl groups may slow reaction kinetics, requiring extended reaction times.
  • Steric hindrance from substituents can reduce yields; monitor via TLC or HPLC .

Q. How should researchers characterize the structural properties of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Look for signals at δ 6.5–8.0 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy group), and δ 6.3–7.5 ppm (α,β-unsaturated protons).
    • ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.
  • X-ray crystallography :
    • Grow single crystals via slow evaporation in ethanol.
    • Analyze bond lengths (e.g., C=O ~1.21 Å, C-F ~1.33 Å) and dihedral angles to confirm planarity of the cinnamic acid backbone .
  • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretch) .

Q. What are the key considerations for ensuring compound stability during experimental handling?

Methodological Answer:

  • Storage : Keep in amber vials at -20°C to prevent photodegradation of the methoxy and trifluoromethyl groups.
  • Solvent compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO) to minimize hydrolysis.
  • Inert atmosphere : Use nitrogen or argon for reactions sensitive to oxidation (e.g., free-radical coupling) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking be applied to study the electronic properties and biological interactions of this compound?

Methodological Answer:

  • DFT calculations :
    • Use the B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps).
    • Analyze electrostatic potential maps to predict nucleophilic/electrophilic sites.
  • Molecular docking :
    • Dock the compound into protein targets (e.g., kinases) using AutoDock Vina.
    • Validate binding poses with MD simulations (AMBER or GROMACS).
    • Compare interaction energies (e.g., hydrogen bonds with trifluoromethyl groups) .

Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity in different solvent systems?

Methodological Answer:

  • Systematic solvent screening : Test reactivity in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents.
  • Kinetic studies : Use UV-Vis spectroscopy to monitor reaction rates under varying dielectric constants.
  • Control experiments : Isolate intermediates (e.g., via quenching) to identify competing reaction pathways.
  • Statistical analysis : Apply multivariate regression to correlate solvent polarity (Kamlet-Taft parameters) with reaction outcomes .

Q. How does the substitution pattern (methoxy and trifluoromethyl groups) influence the compound’s physicochemical properties and interaction with biological targets?

Methodological Answer:

  • Physicochemical effects :
    • Methoxy group : Enhances lipophilicity (logP increases by ~0.5) and stabilizes aromatic rings via resonance.
    • Trifluoromethyl group : Reduces pKa (increases acidity) and introduces steric bulk, affecting binding pocket accessibility.
  • Biological interactions :
    • Trifluoromethyl groups engage in hydrophobic interactions with protein pockets (e.g., CYP450 enzymes).
    • Methoxy groups participate in hydrogen bonding with polar residues.
    • Use QSAR models to predict bioactivity based on substituent electronic parameters (σ, π values) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxy-3-(trifluoromethyl)cinnamic acid
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4-Methoxy-3-(trifluoromethyl)cinnamic acid

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